Corticosterone sulfate

Description

Contextualization within Glucocorticoid Conjugates

Glucocorticoids, like other steroid hormones, undergo conjugation to increase their water solubility, a process essential for their transport in the bloodstream and eventual elimination from the body. nih.govfrontiersin.org The two principal forms of steroid conjugation are glucuronidation and sulfation. cas.cz Sulfation, the attachment of a sulfate (B86663) group, is a vital biological process controlled by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the steroid molecule. nih.govfrontiersin.org The reverse reaction, desulfation, is catalyzed by the enzyme steroid sulfatase (STS). frontiersin.org

Corticosterone (B1669441) sulfate is a classic example of a glucocorticoid conjugate. It is formed by the sulfation of corticosterone, a key glucocorticoid in species such as birds, reptiles, amphibians, and many rodents. frontiersin.org This conjugation typically occurs at the C21 position, forming corticosterone 21-sulfate. The addition of the negatively charged sulfate moiety dramatically alters the molecule's physicochemical properties, rendering it hydrophilic and limiting its ability to passively diffuse across cell membranes. frontiersin.orgcas.cz Consequently, its entry into target cells is mediated by specific transporters, such as organic anion-transporting polypeptides (OATPs). nih.gov

While conjugation was once considered solely a mechanism for deactivation and excretion, it is now understood that sulfated steroids can serve as a large, circulating reservoir for the parent hormone. nih.govcas.czresearchgate.net The enzyme steroid sulfatase, present in various tissues, can hydrolyze corticosterone sulfate back to its active, unconjugated form, thereby regulating local glucocorticoid availability. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound.

| Property | Value | Source |

|---|---|---|

| Common Name | This compound | - |

| Alternate Name | Corticosterone 21-sulfate | oup.com |

| Chemical Class | Sulfated Steroid | hmdb.ca |

| Molecular Formula | C₂₁H₃₀O₈S | nih.gov |

| Molecular Weight | 442.5 g/mol | nih.gov |

| Function | Human Metabolite | nih.gov |

General Significance as a Steroid Metabolite and Signaling Intermediate

The significance of this compound extends beyond its role as a simple conjugate. It is an important metabolite whose formation and clearance reveal key aspects of glucocorticoid dynamics. Studies in humans involving the simultaneous administration of radiolabeled corticosterone and this compound demonstrated significant differences in their metabolic pathways. oup.com When administered intravenously, this compound was eliminated much more rapidly than free corticosterone, with the majority of the dose excreted in the urine within the first few hours, primarily in the sulfate fraction. oup.com This indicates that once formed, this compound is efficiently cleared and that its hydrolysis back to free corticosterone is not its primary metabolic fate on a systemic level.

Research has identified the liver as a primary site for the conversion of circulating corticosterone to this compound. jci.orgnih.gov However, much of the this compound formed in the liver does not escape back into the blood; instead, it is directed toward biliary excretion. jci.orgnih.gov

While direct, potent signaling roles for this compound are less defined than for other neurosteroids like dehydroepiandrosterone (B1670201) sulfate (DHEAS) and pregnenolone (B344588) sulfate, the broader class of steroid sulfates is known for its non-genomic actions. cas.czresearchgate.net Steroid sulfates can act as allosteric modulators of neurotransmitter receptors, including gamma-aminobutyric acid type A (GABA-A) and N-methyl-D-aspartate (NMDA) receptors. frontiersin.orgcas.czresearchgate.net Research on cultured rat hippocampal neurons has shown that corticosterone itself can rapidly prolong NMDA receptor-mediated calcium elevation, an effect distinct from that of pregnenolone sulfate, highlighting the potential for specific, rapid signaling actions by steroids that may be modulated by their sulfation status. nih.gov The presence of this compound in circulation and its regulated transport into cells suggest it is more than a mere excretory product, potentially serving as a precursor for local hormone action or as a signaling molecule in its own right in specific contexts.

Table 2: Comparative Metabolism of Intravenously Administered Corticosterone vs. This compound in Humans This interactive table presents findings from a study comparing the metabolic fate of free and sulfated corticosterone.

| Parameter | Corticosterone-¹⁴C | Corticosterone-³H 21-Sulfate |

|---|---|---|

| Urinary Excretion (First 4 hours) | 17–23% of administered dose | 51–61% of administered dose |

| Primary Form in Urine | Metabolites in glucuronide fraction | Metabolites in sulfate fraction |

| Metabolic Pathway | Primarily metabolized to THA and THB (as glucuronides) | Primarily excreted as polar metabolites in the ester-sulfate fraction |

Data derived from a study on human subjects highlighting the distinct metabolic pathways. oup.com

Structure

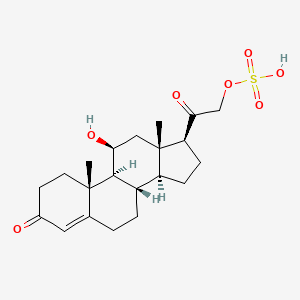

2D Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O7S/c1-20-8-7-13(22)9-12(20)3-4-14-15-5-6-16(18(24)11-28-29(25,26)27)21(15,2)10-17(23)19(14)20/h9,14-17,19,23H,3-8,10-11H2,1-2H3,(H,25,26,27)/t14-,15-,16+,17-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEMVKUDQCSHGT-HJTSIMOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911709 | |

| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105-02-8 | |

| Record name | Corticosterone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001105028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Formation of Corticosterone Sulfate

Sulfation Pathways and Mechanisms

The addition of a sulfate (B86663) group to corticosterone (B1669441) is a critical biochemical transformation. This process, known as sulfation, is a phase II biotransformation reaction that significantly alters the physicochemical properties of the steroid. oup.com

Role of Sulfotransferase Enzymes (STs)

The enzymatic sulfation of corticosterone is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, in this case, corticosterone. mdpi.com The primary product of this reaction is corticosterone-21-sulfate. nih.govoup.comdoi.org

Several sulfotransferase isoforms have been identified with the ability to sulfate glucocorticoids. In rats, three main glucocorticoid sulfotransferases, designated as sulfotransferase I (STI), STII, and STIII, have been isolated from liver cytosol. nih.gov These enzymes exhibit different substrate preferences and are under differential hormonal control. oup.com STIII, in particular, has been identified as a major glucocorticoid-preferring sulfotransferase in both male and female rats. nih.govnih.govcdnsciencepub.com Studies have suggested the equivalence of hepatic cortisol and corticosterone sulfotransferases, indicating that the same enzymes are responsible for the sulfation of both glucocorticoids. nih.gov

In other species, the complement of glucocorticoid sulfotransferases can vary. For instance, in gerbils, four distinct enzymes that catalyze cortisol sulfation have been identified. cdnsciencepub.com In guinea pigs, five to six peaks of cortisol sulfotransferase activity have been observed. doi.org The human sulfotransferase SULT2A1 has been shown to be involved in steroid sulfation in the adrenal glands. oup.com Furthermore, SULT1E1, also known as estrogen sulfotransferase, can be activated by glucocorticoids, suggesting a cross-talk between different steroid hormone pathways. nih.gov

The enzymatic sulfation of corticosterone follows Michaelis-Menten kinetics. uef.fi The affinity of sulfotransferases for corticosterone can vary between different isoforms and species. For example, in male rats, the major glucocorticoid sulfotransferase, STIII, exhibits a Km value of 6.82 ± 1.2 µM for cortisol. cdnsciencepub.com In female rats, the Km for cortisol by STIII was found to be 6.48 ± 0.78 µM. nih.gov

The specificity of these enzymes is not absolute. While some sulfotransferases preferentially sulfate glucocorticoids, they can also act on other steroids, such as estradiol, testosterone, and dehydroepiandrosterone (B1670201), albeit often with lower efficiency. nih.govcdnsciencepub.com The sulfotransferase activity is also influenced by various factors, including pH and the presence of divalent cations. For instance, rat liver STIII has a sharp pH optimum at 6.0 but is often assayed at pH 6.8. nih.govcdnsciencepub.com Its activity can be activated by divalent cations like Ba2+, Ca2+, Co2+, Cr2+, Mg2+, Mn2+, and Ni2+, and inhibited by Zn2+ and Cd2+. nih.govcdnsciencepub.com

Substrate Availability and Regulation of Sulfation

The rate of corticosterone sulfate formation is dependent on the availability of both the substrate, corticosterone, and the co-substrate, PAPS. cdnsciencepub.com The expression and activity of sulfotransferase enzymes are subject to complex regulatory mechanisms, including hormonal control. In rats, there is a notable sex difference in hepatic corticosterone sulfotransferase activity, with females exhibiting 6 to 9 times higher activity than males. nih.gov This difference is attributed to the repressive effects of androgens and the influence of estrogens. nih.govjci.org Ovariectomy in female rats leads to a decrease in corticosterone sulfotransferase activity, while androgen administration further reduces it. nih.gov

Glucocorticoids themselves can also regulate the expression of sulfotransferases. For example, glucocorticoids can induce the expression of SULT1E1, providing a mechanism for feedback regulation of estrogen activity. nih.gov Furthermore, the expression of SULT2A1 in adrenal cells is stimulated by corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). nih.gov

Precursor Conversion and De Novo Synthesis

Corticosterone itself is a product of the steroidogenesis pathway, a complex cascade of enzymatic reactions that convert cholesterol into various steroid hormones.

Steroidogenesis Pathways Leading to Corticosterone

The synthesis of corticosterone occurs primarily in the zona fasciculata of the adrenal cortex. nih.govnih.gov The pathway begins with cholesterol, which is converted to pregnenolone (B344588) by the enzyme CYP11A1. nih.gov Pregnenolone is then converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD). nih.govfullscript.com

Progesterone undergoes hydroxylation at the 21-position by the enzyme 21-hydroxylase (CYP21A2) to form 11-deoxycorticosterone (DOC). nih.gov The final step in corticosterone synthesis is the 11β-hydroxylation of 11-deoxycorticosterone, a reaction catalyzed by the enzyme 11β-hydroxylase (CYP11B1). nih.govnih.govoup.com Corticosterone can then serve as a precursor for the synthesis of aldosterone (B195564) in the zona glomerulosa, a reaction catalyzed by aldosterone synthase (CYP11B2). wikipedia.org

Recent studies have also indicated the possibility of local corticosterone biosynthesis in other tissues, such as skeletal muscle, which appears to utilize circulating pregnenolone sulfate as an initial substrate. nih.gov

Metabolism, Distribution, and Clearance of Corticosterone Sulfate

Metabolic Fate and Biotransformation

The metabolic journey of corticosterone (B1669441) sulfate (B86663) primarily involves its conversion back to the active steroid, further metabolism of the liberated corticosterone, and the potential for alternative conjugation reactions. These steps are predominantly carried out in the liver, a central hub for steroid metabolism. nih.gov

The initial and pivotal step in the metabolism of corticosterone sulfate is the removal of the sulfate group, a process known as deconjugation or desulfation. This hydrolysis reaction is catalyzed by a class of enzymes called sulfatases. al-edu.com Specifically, steroid sulfatase (STS), also known as arylsulfatase C, is a microsomal enzyme that cleaves the sulfate ester bond from various 3-hydroxysteroid sulfates, including those of dehydroepiandrosterone (B1670201), estrone (B1671321), and pregnenolone (B344588). al-edu.com The action of these enzymes liberates the free, biologically active corticosterone. al-edu.com The deconjugation of sulfated steroids, such as pregnenolone sulfate, has been observed in tissues like the rat salivary glands, where the expression of steroid sulfatase was detected. nih.gov This enzymatic release of the parent steroid is a key determinant of its subsequent physiological effects. al-edu.com

Once corticosterone is liberated from its sulfate conjugate, it becomes a substrate for a variety of metabolic enzymes that aim to inactivate it and increase its water solubility for excretion. nih.gov The primary site of this metabolism is the liver. nih.gov The metabolic pathways for corticosterone are similar to those of cortisol, the major glucocorticoid in humans. nih.gov These transformations include:

Reduction of the A-ring: Enzymes such as 5α-reductase and 5β-reductase reduce the double bond in the A-ring of the steroid nucleus, leading to the formation of dihydrocorticosterone and subsequently tetrahydrocorticosterone (B45631). nih.govwikipedia.org

Conversion to 11-dehydrocorticosterone: The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) can reversibly convert corticosterone to 11-dehydrocorticosterone. wikipedia.org This is a crucial step in modulating glucocorticoid activity at the tissue level.

These metabolic conversions result in a variety of metabolites that are then typically conjugated for final elimination. nih.gov

Following their initial metabolic transformations, the liberated and now-metabolized steroids, such as tetrahydrocorticosterone, are often conjugated with glucuronic acid to form glucuronide esters. nih.gov This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the steroid metabolites, facilitating their excretion in urine and bile. mdpi.com The formation of glucuronides of corticosteroids, including metabolites of corticosterone, has been demonstrated to be an enzymatic process occurring in the liver microsomes, requiring uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) as the glucuronide donor. acs.org In vitro studies have also shown the formation of corticosterone glucuronides in mouse and rat brain tissue, suggesting that this metabolic pathway may also be relevant in the central nervous system. nih.gov Research indicates that a substantial portion of corticosterone metabolites can be excreted as sulfate and glucuronide esters. oup.com

Systemic Distribution and Transport

The distribution and transport of this compound and its parent compound, corticosterone, throughout the body are governed by their interactions with plasma proteins and their ability to permeate cell membranes and localize in various tissues.

In the bloodstream, corticosterone, like other steroid hormones, is largely bound to plasma proteins. researchgate.net This binding serves to transport the hydrophobic steroid in the aqueous environment of the blood and acts as a reservoir, regulating the amount of free, biologically active hormone available to tissues. researchgate.net The primary binding proteins for corticosteroids are:

Corticosteroid-binding globulin (CBG) or transcortin: This protein binds corticosterone with high affinity but has a low binding capacity. researchgate.net

Albumin: Albumin binds corticosterone with low affinity but has a high capacity. researchgate.net

Only the unbound or "free" fraction of corticosterone is considered biologically active, as it can readily cross cell membranes to interact with its receptors. researchgate.netdutchtest.com The proportion of free to bound corticosterone can fluctuate. For instance, during an inflammatory response, the percentage of free cortisol, a related glucocorticoid, can increase. nih.gov Studies in rats have shown that while total plasma corticosterone levels rise during development, the concentration of CBG also increases, leading to a higher percentage of protein-bound corticosterone. physiology.org Despite this, the concentration of free corticosterone still shows a developmental profile similar to that of the total hormone. physiology.org

The following table summarizes the key plasma binding proteins for corticosterone:

| Protein | Binding Affinity | Binding Capacity |

| Corticosteroid-Binding Globulin (CBG) | High | Low |

| Albumin | Low | High |

This table is based on information from referenced articles. researchgate.net

The distribution of corticosterone into various tissues is a critical factor in its physiological effects. As a lipophilic molecule, free corticosterone can diffuse across cell membranes. researchgate.net However, its access to certain tissues, such as the brain, is also regulated by transporters like P-glycoprotein located at the blood-brain barrier. researchgate.net

Studies have shown that corticosterone and its metabolites can be found in various tissues. For example, corticosterone has been detected in the brain tissue of songbirds and humans. researchgate.netcomparativephys.ca In fact, the ratio of corticosterone to cortisol in human brain tissue is higher than in the plasma. researchgate.net The presence of this compound has also been identified in the adrenal glands of rats, suggesting a potential role for this conjugate in the storage of the hormone prior to its release. bioscientifica.com Furthermore, research has identified the presence of corticosterone glucuronides in various regions of the mouse brain, including the cortex, hippocampus, hypothalamus, and mid-brain, indicating that conjugation can also occur within the central nervous system. nih.gov

The following table provides a summary of tissues where corticosterone and its conjugates have been localized:

| Compound | Tissue | Species |

| Corticosterone | Brain | Human, Songbird |

| This compound | Adrenal Gland | Rat |

| Corticosterone Glucuronide | Brain (Cortex, Hippocampus, Hypothalamus, Mid-brain) | Mouse |

This table is compiled from data in the referenced articles. nih.govresearchgate.netcomparativephys.cabioscientifica.com

Excretion Routes and Regulatory Mechanisms of this compound

The elimination of this compound from the body is a complex process involving multiple organ systems and metabolic transformations. The primary routes of excretion are through the urine and bile, with the relative importance of each pathway varying based on species and physiological state. These processes are tightly regulated to maintain hormonal balance and ensure the efficient removal of steroid metabolites.

Urinary Excretion Patterns

Urinary excretion is a significant pathway for the elimination of corticosterone and its conjugated metabolites, including this compound. The conversion of corticosterone to its water-soluble sulfate conjugate facilitates its filtration by the kidneys and subsequent removal in the urine. mdpi.comnih.gov

Research has shown that urinary excretion patterns of corticosterone metabolites can be influenced by factors such as sex and species. For instance, in studies involving C57BL/6J mice, female mice were found to excrete a significantly higher percentage of metabolized corticosterone in their urine (43.8 ± 4.4%) compared to males (28.3 ± 4.0%). mdpi.com Another study on BALB/c mice demonstrated that females excrete as much as 60% of corticosterone metabolites through urine. mdpi.com In bank voles, while both sexes excrete corticosterone, males excrete a larger proportion via feces (around 70%), whereas females excrete just over half via feces, implying a more substantial role for urinary excretion in females. jyu.fi

Studies in humans have also highlighted the importance of urinary excretion for corticosteroid sulfates. In newborn infants, this compound is excreted in amounts consistently and significantly higher than its non-sulfated metabolite, tetrahydrocorticosterone glucuronide. oup.com This suggests that sulfation is a particularly crucial metabolic pathway during the perinatal period. oup.com The ratio of cortisol sulfate to free cortisol in the urine of newborns can be remarkably high, ranging from 13 to 271, underscoring the prevalence of sulfated forms in neonatal steroid metabolism. oup.com Furthermore, elevated urinary excretion of corticosteroid sulfates, including those derived from corticosterone, has been observed in patients with certain types of cancer and other diseases like diabetes and hyperthyroidism, suggesting alterations in cortisol production and an increase in the sulfurylation of the steroid. nih.govthieme-connect.com

| Species | Condition/Sex | Key Finding | Reference |

|---|---|---|---|

| Mouse (C57BL/6J) | Female | Excreted 43.8 ± 4.4% of metabolized corticosterone in urine. | mdpi.com |

| Mouse (C57BL/6J) | Male | Excreted 28.3 ± 4.0% of metabolized corticosterone in urine. | mdpi.com |

| Mouse (BALB/c) | Female | Excreted 60% of corticosterone metabolites in urine. | mdpi.com |

| Human | Newborn (2-6 days) | This compound excretion is consistently much higher than tetrahydrocorticosterone glucuronide. | oup.com |

| Bank Vole (Myodes glareolus) | Female | Excreted 48.5% of corticosterone radioactivity via feces, implying a significant urinary route. | jyu.fi |

| Bank Vole (Myodes glareolus) | Male | Excreted 69.7% of corticosterone radioactivity via feces, with a lesser, but still present, urinary route. | jyu.fi |

Biliary Excretion and Enterohepatic Recirculation

Biliary excretion represents another crucial route for the elimination of corticosteroid metabolites. The liver plays a central role in this process by conjugating steroids, which increases their water solubility and facilitates their transport into bile. physiology.org

Studies using isolated perfused rat livers have demonstrated that the liver rapidly conjugates corticosteroids like cortisol and corticosterone, which are then excreted in the bile. physiology.org While both glucuronide and sulfate conjugates are formed, these two types accounted for less than 30% of the water-soluble compounds recovered from the bile in these rat liver studies, indicating other conjugation pathways may also be involved. physiology.org Research on the related compound, deoxycorticosterone (DOC), has shown that when plasma DOC is converted to DOC-sulfate in the liver, very little escapes back into the blood; instead, it preferentially enters the bile. jci.orgnih.gov A similar mechanism is suggested for cortisone (B1669442) sulfate, where after administration to a rat with a bile-duct cannula, about 90% of a metabolite appeared unchanged in the bile. core.ac.uk This provides strong evidence that sulfated corticosteroids, including this compound, are major substrates for biliary excretion.

Once excreted into the intestine via the bile, sulfated steroids may undergo enterohepatic recirculation. This process involves the metabolic action of the gut microbiota. nih.govresearchgate.net Intestinal bacteria can produce sulfatase enzymes that deconjugate the steroid sulfate, liberating the original steroid. researchgate.net This deconjugated steroid can then be reabsorbed from the intestine back into the bloodstream, returning to the liver and other tissues, thereby prolonging its biological lifetime. nih.govresearchgate.net Evidence for this pathway comes from studies on deoxythis compound, where it was found that the compound was metabolized by intestinal bacterial enzymes. jci.orgnih.gov Similarly, the metabolism of cortisone sulfate in free-ranging rats, but not in those with bile-duct cannulas, led to the appearance of inorganic sulfate in the urine, suggesting hydrolysis by intestinal microflora. core.ac.uk While direct studies on the enterohepatic recirculation of this compound are limited, the behavior of analogous sulfated steroids strongly suggests it is a viable metabolic pathway. oup.comoup.com This recirculation can be influenced by various factors, including the composition of the gut microbiome and the use of certain drugs. nih.gov

| Compound | Model System | Key Finding | Reference |

|---|---|---|---|

| Corticosterone & Cortisol | Isolated Perfused Rat Liver | Major transformation is conjugation, rendering them water-soluble and rapidly excretable in bile. | physiology.org |

| Deoxythis compound (DOC-SO4) | Human Studies | DOC-SO4 formed in the liver preferentially enters the bile rather than escaping into the blood. | jci.orgnih.gov |

| Deoxythis compound (DOC-SO4) | Human Studies | Metabolized by intestinal bacterial enzymes, suggesting deconjugation and potential reabsorption. | jci.orgnih.gov |

| Cortisone 21-Sulfate | Rat with Bile-Duct Cannula | A major metabolite (90% of dose) appeared unchanged in the bile. | core.ac.uk |

| Cortisone 21-Sulfate | Free-Ranging Rats | Urinary excretion of inorganic sulfate suggests hydrolysis of the sulfate group, likely by gut microbiota. | core.ac.uk |

Biological Functions and Physiological Roles of Corticosterone Sulfate

Modulation of Glucocorticoid Homeostasis

The balance between the active, unconjugated form of corticosterone (B1669441) and its inactive, sulfated form is a key aspect of glucocorticoid homeostasis. This dynamic interplay is crucial for regulating the availability of corticosterone to target tissues and for its eventual elimination from the body.

Regulation of Parent Steroid Levels through Clearance

Sulfation is a major metabolic pathway for corticosteroids that significantly influences their clearance from the body. The addition of a sulfate (B86663) group to corticosterone increases its water solubility, which in turn facilitates its excretion through the kidneys. nih.gov Conjugated metabolites of glucocorticoids, such as corticosterone sulfate, are filtered by the kidneys and are generally not reabsorbed, leading to their efficient removal in the urine. nih.gov This process of sulfation and subsequent excretion is a critical mechanism for terminating the biological activity of corticosterone and preventing excessive glucocorticoid exposure in tissues.

While corticosterone itself has a relatively rapid turnover rate in the plasma, even more so than cortisol, its clearance is further expedited by conversion to its sulfated form. nih.gov In newborn infants, it has been observed that a substantial amount of corticosterone metabolites are excreted as sulfate esters. oup.com

Interconversion with Unconjugated Steroids

The reversible conversion between corticosterone and this compound serves as a dynamic control point for regulating the local and systemic availability of the active hormone. This interconversion is catalyzed by two key enzyme families: sulfotransferases (SULTs) which are responsible for sulfation, and steroid sulfatases (STS) which hydrolyze the sulfate group to regenerate the unconjugated steroid. oup.comwikipedia.org

The enzyme SULT2A1, highly expressed in the adrenal glands and liver, is a primary catalyst for the sulfation of steroids, including dehydroepiandrosterone (B1670201) (DHEA) and likely corticosterone. oup.comnih.gov This process effectively creates a circulating reservoir of inactive this compound. nih.gov Conversely, steroid sulfatase (STS) can convert this compound back to its biologically active form in various tissues, thereby providing a local supply of corticosterone. wikipedia.orgoup.com

Studies on the metabolism of deoxycorticosterone (DOC), a precursor to corticosterone, and its sulfate have provided some insights that may be applicable to corticosterone. Research has shown that while plasma DOC is converted to DOC sulfate in the liver, very little of the sulfated form escapes into the bloodstream, suggesting a significant intrahepatic regulation of this process. nih.gov This indicates that the interconversion of corticosterone and its sulfate may also be tightly controlled within specific tissues.

Involvement in Stress Response and Neuroendocrine Regulation (Animal Models)

While the direct effects of this compound on the stress response and neuroendocrine system are not as extensively studied as those of its unconjugated counterpart, the modulation of corticosterone levels by sulfation has significant implications for these processes. The following sections detail the influence of this system, primarily drawing from research on corticosterone in animal models.

Influence on Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity

The hypothalamic-pituitary-adrenal (HPA) axis is the central neuroendocrine system that governs the stress response, culminating in the release of glucocorticoids like corticosterone. mdpi.comnih.govwikipedia.org The activity of the HPA axis is tightly regulated by a negative feedback loop, where circulating glucocorticoids inhibit the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. zerotofinals.com

By controlling the clearance and availability of corticosterone, the sulfation pathway indirectly influences HPA axis activity. Increased sulfation would lead to a more rapid clearance of corticosterone, potentially reducing the negative feedback signal and leading to a more prolonged HPA axis activation. Conversely, the desulfation of this compound in specific brain regions could provide a localized increase in active glucocorticoids, thereby contributing to the fine-tuning of HPA axis regulation.

Impact on Neuroinflammatory Processes in Central Nervous System Models

Glucocorticoids are potent regulators of inflammation, and their effects within the central nervous system (CNS) are complex. While acute administration of corticosterone can suppress neuroinflammation, chronic exposure has been shown to paradoxically enhance or "prime" the brain for an exaggerated neuroinflammatory response to subsequent challenges. nih.govnih.govfrontiersin.org

In animal models, prior treatment with corticosterone has been demonstrated to markedly increase the neuroinflammatory response to systemic challenges with agents like lipopolysaccharide (LPS). nih.gov This suggests that sustained high levels of corticosterone, which can be influenced by the balance of sulfation and desulfation, can sensitize microglia, the resident immune cells of the brain. The role of this compound in this process is likely indirect, by serving as a potential source of active corticosterone within the CNS through local steroid sulfatase activity.

Effects on Neuronal Function and neurotransmitter Systems

Corticosterone exerts profound effects on neuronal function and the activity of various neurotransmitter systems in the brain. It can modulate neuronal excitability, with mineralocorticoid receptors (MRs) generally mediating actions that enhance excitability and glucocorticoid receptors (GRs) suppressing temporarily increased neuronal activity. nih.govnih.gov

Research has shown that corticosterone can influence neurotransmitter systems, including the noradrenergic system. For instance, corticosterone has been found to up-regulate the expression and function of the norepinephrine transporter (NET) in vitro, which could lead to reduced availability of norepinephrine in the synapse. nih.gov Furthermore, sulfated neurosteroids, such as dehydroepiandrosterone sulfate (DHEA-S) and pregnenolone (B344588) sulfate, are known to act as allosteric modulators of neurotransmitter receptors like the GABA-A receptor, suggesting that sulfated steroids can have direct neuromodulatory effects. wikipedia.org While direct evidence for this compound's action on specific neurotransmitter systems is limited, the established roles of other sulfated steroids in the brain suggest a potential for similar direct or indirect modulatory functions.

An article solely focusing on the chemical compound “this compound” cannot be generated at this time due to a lack of available scientific research specific to this sulfated form. Extensive searches have yielded substantial information on the parent compound, corticosterone, but not on its sulfated derivative in the contexts of behavioral plasticity, metabolic regulation, or immune modulation as requested.

Scientific literature extensively details the physiological roles of corticosterone, the primary glucocorticoid in rodents and other species, and other sulfated steroids such as Dehydroepiandrosterone sulfate (DHEA-S). However, specific research delineating the distinct biological functions of this compound is not prevalent in the public domain.

Therefore, it is not possible to construct a scientifically accurate and thorough article that adheres to the provided outline for "this compound."

If you would like to proceed with an article on Corticosterone , please provide new instructions.

Comparative Physiological Significance Across Species

Species-Specific Glucocorticoid Profiles

The physiological stress response in vertebrates is predominantly mediated by glucocorticoids, with corticosterone and cortisol being the two primary hormones involved. The relative dominance of these glucocorticoids varies significantly across different animal species, a reflection of evolutionary divergence in adrenal steroidogenesis. In most mammals, cortisol is the principal glucocorticoid. frontiersin.orgnih.gov However, in rodents, birds, reptiles, and amphibians, corticosterone is the primary glucocorticoid hormone. frontiersin.orgnih.gov

This clear demarcation is not absolute, and some species exhibit notable exceptions. For instance, while most mammals are cortisol-dominant, rodents such as rats and mice primarily secrete corticosterone. idsplc.com Hamsters, on the other hand, are known to secrete both cortisol and corticosterone in significant amounts. nih.gov Among marine mammals, which are generally considered cortisol-dominant, recent studies on humpback whales have indicated that both cortisol and corticosterone are secreted and may respond differently to various stressors. noaa.gov

The assumption that corticosterone is the predominant glucocorticoid in all amphibians has also been challenged. While it holds true for many species, the giant paedomorphic hellbender salamander (Cryptobranchus alleganiensis) has been found to have plasma cortisol concentrations more than five times higher than those of corticosterone, both at baseline and in response to stress. purdue.edu This finding suggests that the aquatic lifestyle of this species might have influenced its glucocorticoid profile to be more akin to that of fishes, where cortisol is the dominant glucocorticoid. purdue.eduresearchgate.net

The presence of either cortisol or corticosterone as the dominant glucocorticoid has implications for the types of sulfated metabolites that would be present. In species where corticosterone is the primary glucocorticoid, it is expected that this compound would be a significant sulfated steroid. The measurement of these glucocorticoids and their metabolites is crucial for understanding the stress physiology of different species. However, the specific concentrations of this compound across a wide range of species are not extensively documented in scientific literature.

| Animal Class | Species Example | Predominant Glucocorticoid |

|---|---|---|

| Mammals | Most Mammals (e.g., Humans, Dogs, Cats) | Cortisol |

| Mammals | Rodents (e.g., Rats, Mice) | Corticosterone |

| Mammals | Hamster | Cortisol and Corticosterone |

| Mammals | Humpback Whale | Cortisol and Corticosterone |

| Birds | General | Corticosterone |

| Reptiles | General (e.g., Lizards) | Corticosterone |

| Amphibians | General | Corticosterone |

| Amphibians | Hellbender Salamander | Cortisol |

| Fish | Teleost Fishes | Cortisol |

Evolutionary Aspects of Steroid Sulfation

Steroid sulfation is a fundamental biochemical process that has been conserved throughout vertebrate evolution. This process, catalyzed by sulfotransferase (SULT) enzymes, involves the addition of a sulfonate group to a steroid molecule. nih.gov Historically, sulfated steroids were considered to be inactive metabolic byproducts destined for excretion. However, it is now understood that sulfation plays a crucial role in regulating the bioavailability and activity of steroid hormones. oup.com Sulfated steroids can act as a circulating reservoir of inactive hormones that can be reactivated by the enzyme steroid sulfatase (STS), which removes the sulfate group. nih.gov

The evolution of SULT enzymes with specificity for different steroids has been a key factor in the diversification of endocrine signaling. While much of the research on steroid sulfation has focused on sex steroids like DHEA and estrogens, the principles apply to glucocorticoids as well. oup.com The broad substrate specificity of some SULT enzymes suggests that they can act on a variety of steroids, including corticosterone. nih.govoup.com

The genes for cytosolic sulfotransferases are present across a wide range of species, indicating an ancient origin for this regulatory mechanism. The evolution of different SULT isoforms with varying substrate specificities has allowed for tissue-specific regulation of steroid hormone action. For example, SULT2A1 is a key enzyme in the sulfation of DHEA and is highly expressed in the adrenal glands. nih.gov While the specific SULTs that primarily target corticosterone have not been as extensively studied, it is likely that one or more of the known steroid sulfotransferases are responsible for its sulfation in species where it is the dominant glucocorticoid.

From an evolutionary perspective, the ability to sulfate corticosterone would have provided a significant advantage by allowing for a large circulating pool of an inactive precursor that could be rapidly converted to its active form in target tissues. This would enable a more precise and localized hormonal response. The interplay between sulfation and desulfation provides a sophisticated layer of control over the potent effects of glucocorticoids like corticosterone. The changes in glucocorticoid receptor specificity for different steroids, including corticosterone, across terrestrial vertebrates further highlight the complex evolutionary history of the stress response system. biorxiv.org

Regulation and Interacting Biological Systems

Endocrine and Neuroendocrine Regulatory Loops

The regulation of corticosterone (B1669441) levels is intrinsically linked to the broader endocrine system, particularly the stress-responsive Hypothalamic-Pituitary-Adrenal (HPA) axis and its interplay with other adrenal steroids.

Feedback Mechanisms Involving the HPA Axis

The synthesis and secretion of corticosterone are tightly controlled by the HPA axis through a classical negative feedback loop. The hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH). nih.gov ACTH, in turn, acts on the adrenal cortex to promote the synthesis and release of glucocorticoids like corticosterone. nih.gov

Elevated levels of corticosterone inhibit the secretion of both CRH and ACTH, thus reducing its own production. nih.govmdpi.com This feedback is primarily mediated by the binding of unconjugated corticosterone to two types of receptors in the brain, particularly in the hypothalamus, pituitary gland, and hippocampus: the high-affinity mineralocorticoid receptors (MR) and the lower-affinity glucocorticoid receptors (GR). frontiersin.orgnih.gov Basal, circadian levels of corticosterone are mainly regulated via MR, while higher levels, such as those occurring during stress, activate GR to initiate the negative feedback. frontiersin.orgfrontiersin.org

Corticosterone sulfate (B86663) itself is not known to participate directly in this negative feedback mechanism. The process of sulfation, which converts corticosterone into corticosterone sulfate, is largely viewed as a step in the inactivation and elimination of the hormone. wikipedia.org By rendering the steroid water-soluble and unable to bind to GR and MR, sulfation effectively removes the active hormone from circulation, preventing it from exerting further feedback on the HPA axis.

Influence of Other Hormones and Steroid Ratios (e.g., DHEA/DHEAS)

The physiological effects of corticosterone are also modulated by its balance with other adrenal hormones, most notably dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form, dehydroepiandrosterone sulfate (DHEAS). DHEA and DHEAS are often considered to have functional anti-glucocorticoid properties, counteracting some of the effects of stress and high levels of glucocorticoids. nih.govmdpi.com

While corticosterone and DHEA/DHEAS are secreted synchronously in response to ACTH, there is no evidence that DHEA or DHEAS exert direct feedback on the HPA axis in the same manner as glucocorticoids. researchgate.net The balance between these hormones is crucial for modulating the body's response to stress, with DHEAS potentially buffering some of the negative consequences of prolonged corticosterone elevation. mdpi.com

Enzymatic Regulation and Genetic Factors

The concentration of this compound is directly dependent on the activity of enzymes that catalyze both its formation (sulfation) and its breakdown (desulfation). The expression of the genes encoding these enzymes is a key regulatory point.

Gene Expression of Sulfotransferases and Sulfatases

The sulfation of corticosterone is catalyzed by cytosolic sulfotransferase (SULT) enzymes. The primary enzyme responsible for the sulfation of hydroxysteroids is SULT2A1. oup.com The expression of the SULT2A1 gene is highly regulated in a tissue-specific manner, with high levels found in the adrenal gland and liver. oup.com

Several transcription factors are known to regulate SULT2A1 expression. In the human adrenal gland, Steroidogenic Factor 1 (SF1) and GATA-6 have been identified as positive regulators of SULT2A1 transcription. oup.comnih.gov The gene's promoter contains binding sites for these factors, which are crucial for its activation. nih.gov Furthermore, the expression of SULT2A1 can be indirectly regulated by other hormones. For instance, thyroid hormone (T3) has been shown to up-regulate SULT2A1 expression in liver cells, an effect mediated through the induction of SF1. oup.com The dietary flavanol (-)-epicatechin (B1671481) has also been observed to modulate SULT2A1 expression differently in various rat tissues, suggesting complex regulatory pathways. scialert.net

The reverse reaction, the hydrolysis of this compound back to corticosterone, is catalyzed by the enzyme steroid sulfatase (STS). The regulation of the STS gene is also complex and can be influenced by factors such as inflammatory signals. epa.gov The balance between SULT and STS activities ultimately determines the net level of sulfated steroids.

| Gene | Enzyme | Function | Key Regulators |

| SULT2A1 | Sulfotransferase 2A1 | Catalyzes the sulfation of hydroxysteroids (e.g., corticosterone, DHEA) | SF1, GATA-6, Thyroid Hormone (indirectly) |

| STS | Steroid Sulfatase | Catalyzes the hydrolysis of steroid sulfates (e.g., this compound) | Inflammatory signals (e.g., NF-κB) |

Impact of Environmental Factors on Enzyme Activity

The activity of sulfotransferases can be significantly impacted by various environmental factors, including exposure to endocrine-disrupting chemicals (EDCs). Many EDCs, such as certain plasticizers (e.g., 4-n-octylphenol, bis(2-ethylhexyl)phthalate) and other phenolic compounds, have been shown to act as inhibitors of sulfotransferase enzymes, including SULT2A1. nih.govresearchgate.netcambridge.org This inhibition is often competitive, meaning the chemical competes with the natural steroid substrate for the enzyme's active site. nih.gov

Such inhibition can have two major consequences. Firstly, it can reduce the clearance of active steroids, potentially disrupting hormone homeostasis. nih.gov Secondly, some EDCs can also interfere with the synthesis of the essential sulfotransferase cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), by down-regulating the expression of enzymes involved in the PAPS synthesis pathway. nih.gov This dual action—direct enzyme inhibition and disruption of cofactor supply—suggests that environmental contaminants can have a significant effect on steroid sulfation pathways, thereby altering the balance between active hormones and their inactive sulfated conjugates. nih.gov

| Environmental Factor/Chemical | Effect on Sulfation | Mechanism of Action |

| 4-n-octylphenol, 4-n-nonylphenol | Inhibition of SULT1E1 | Competitive inhibition |

| Phthalates (e.g., DEHP, DIDP) | Inhibition of SULT2A1; Decreased PAPS synthesis | Competitive inhibition; Decreased mRNA levels of PAPS synthesis enzymes |

| Chlorinated phenols | Inhibition of SULTs | Competitive inhibition |

| Dietary Flavonoids (e.g., Tricin) | Inhibition of SULT1E1 | Competitive inhibition |

Interplay with Transporters and Receptor Systems

The movement of this compound across cell membranes and its inability to interact with corticosteroid receptors are defining features of its biological role.

Sulfated steroids, being negatively charged and water-soluble, require specific transporters to cross cell membranes. Members of the organic anion transporter (OAT) and sodium-dependent organic anion transporter (SOAT, also known as SLC10A6) families are involved in the transport of various steroid sulfates, including DHEAS and estrone (B1671321) sulfate. nih.govfrontiersin.orgsolvobiotech.com The SOAT carrier is particularly specific for sulfated steroid hormones and mediates their active transport into cells. nih.govfrontiersin.org While direct transport studies for this compound are limited, it is presumed to be a substrate for these transporters. Notably, unconjugated corticosterone has been shown to inhibit the transport activity of some OATs, such as OAT4. nih.gov

Once formed, this compound is considered biologically inert primarily because it cannot bind to the primary receptors for corticosterone: the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). nih.govwikipedia.orgfrontiersin.org These intracellular receptors are activated by the binding of unconjugated (free) corticosterone, which then translocates to the nucleus to regulate gene expression. mdpi.comfrontiersin.org The addition of the bulky, charged sulfate group prevents this binding, thereby terminating the hormonal signal. wikipedia.org This makes the sulfation process a critical step in the deactivation and subsequent excretion of corticosterone.

Cellular Uptake and Efflux Mechanisms

The movement of this compound across cellular membranes is a process governed by specific carrier-mediated transport systems rather than passive diffusion, due to the negative charge conferred by the sulfate group at physiological pH. oup.comuzh.ch This transport is crucial for its distribution, metabolism, and eventual biological activity following desulfation. Key protein families implicated in this process are the Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs). oup.comnih.gov

Uptake Mechanisms:

Members of the OATP (official gene family SLCO, formerly SLC21A) and OAT (official gene family SLC22A) superfamilies are responsible for the uptake of a wide array of amphipathic organic anions, including numerous conjugated steroids. oup.comnih.gov

Organic Anion Transporting Polypeptides (OATPs/SLCO): OATPs mediate the sodium-independent uptake of large, hydrophobic organic anions. nih.gov Direct evidence indicates that this compound interacts with these transporters. In a study using HeLa cells transiently expressing rat liver organic anion-transporting polypeptide (oatp), 10 µM of this compound was found to inhibit the transport of the model substrate bromosulfophthalein (BSP) by approximately 50%. nih.gov This finding strongly suggests that this compound is a substrate or at least a competitive inhibitor for this transporter. nih.gov Various OATP isoforms are expressed in different tissues, including the liver, brain, and placenta, where they transport other sulfated steroids like estrone-3-sulfate and dehydroepiandrosterone sulfate (DHEAS). oup.comresearchgate.net

Organic Anion Transporters (OATs/SLC22A): OATs typically transport smaller, more hydrophilic organic anions compared to OATPs. nih.gov OAT3 and OAT4 have been identified in the human adrenal cortex and are known to transport conjugated steroids. nih.govphysiology.org While direct transport of this compound by a specific OAT isoform is not definitively established in the provided research, unsulfated corticosterone has been shown to inhibit OAT4, and cortisol is transported by OAT3. nih.govsolvobiotech.com Given that OAT3 transports various conjugated hormones, it represents a potential candidate for this compound transport. physiology.org

| Transporter Family | Specific Transporter Example | Interaction with this compound | Other Steroid Substrates/Inhibitors | Primary Location(s) |

|---|---|---|---|---|

| OATP (SLCO) | oatp (rat) | Inhibits BSP transport, suggesting it is a substrate/inhibitor. nih.gov | Estrone-3-sulfate, DHEAS, Estradiol-17β-glucuronide. oup.comresearchgate.net | Liver, Kidney, Brain. oup.comnih.gov |

| OAT (SLC22A) | OAT3 | Potential transporter (transports other steroid sulfates). physiology.org | Estrone-3-sulfate, DHEAS, Cortisol. nih.govphysiology.org | Kidney, Adrenal Cortex, Brain, Placenta. oup.comnih.gov |

| OAT (SLC22A) | OAT4 | Potential transporter (inhibited by unsulfated corticosterone). solvobiotech.com | Estrone-3-sulfate, DHEAS. solvobiotech.com | Kidney, Placenta, Adrenal Cortex. solvobiotech.com |

Efflux Mechanisms:

The removal of steroid sulfates from cells is handled by efflux transporters, primarily from the ATP-binding cassette (ABC) superfamily. nih.govnih.gov These transporters are crucial in tissues like the blood-brain barrier, where they limit the accumulation of various substances in the central nervous system. nih.gov

Multidrug Resistance-Associated Proteins (MRPs/ABCC): Members of the MRP family, particularly MRP1 and MRP2, are known to transport a variety of glutathione, glucuronide, and sulfate conjugates. nih.govnih.gov This makes them highly probable candidates for the efflux of this compound.

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP also transports sulfated conjugates and is a key efflux transporter at the blood-brain barrier. nih.govnih.gov

P-glycoprotein (P-gp/ABCB1): While P-gp transports a vast range of lipophilic drugs, it is also known to transport corticosteroids like cortisol and corticosterone, suggesting a potential, though perhaps less direct, role in steroid transport pathways. nih.gov

Interaction with Intracellular and Membrane-Bound Receptors

The biological effects of corticosterone are mediated through interactions with distinct receptor types. The addition of a sulfate moiety fundamentally alters these interactions, generally preventing direct binding to classical intracellular receptors and favoring potential interactions with membrane-bound targets.

Interaction with Intracellular Receptors:

The primary mechanism of action for glucocorticoids like corticosterone is genomic, involving binding to intracellular receptors that act as ligand-activated transcription factors. frontiersin.orgplos.org

Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR): Corticosterone, the unsulfated parent steroid, binds with high affinity to both the Glucocorticoid Receptor (GR) and the Mineralocorticoid Receptor (MR). nih.gov Upon binding, the receptor-hormone complex translocates to the nucleus to regulate the transcription of target genes. frontiersin.orgwikipedia.org This process is considered the "classical" or "genomic" pathway of steroid action. physiology.org

Role of Sulfation: this compound is generally considered unable to bind directly to these cytosolic receptors. The negatively charged sulfate group prevents passive diffusion across the cell membrane, which is a prerequisite for reaching the intracellular GR and MR. oup.comuzh.ch Therefore, this compound functions as a pro-hormone, requiring enzymatic removal of the sulfate group by steroid sulfatase to become the active corticosterone, which can then enter the cell and bind to its intracellular receptors.

| Receptor | Primary Endogenous Ligands | Cellular Location (unbound) | Primary Mechanism | Interaction with this compound |

|---|---|---|---|---|

| Glucocorticoid Receptor (GR) | Cortisol, Corticosterone. frontiersin.orgnih.gov | Cytosol. frontiersin.orgwikipedia.org | Genomic: Ligand-activated transcription factor. plos.org | No direct binding; requires desulfation to corticosterone. |

| Mineralocorticoid Receptor (MR) | Aldosterone (B195564), Cortisol, Corticosterone. nih.govproteopedia.org | Cytosol. | Genomic: Ligand-activated transcription factor. oup.com | No direct binding; requires desulfation to corticosterone. |

Interaction with Membrane-Bound Receptors:

In contrast to genomic actions, rapid, non-genomic effects of steroids have been described, mediated by interactions with membrane-bound receptors or by directly modulating the cell membrane. physiology.orgnih.gov Sulfated neurosteroids are particularly noted for their ability to modulate membrane receptor function. nih.govwikipedia.org

GABA-A Receptors: There is substantial evidence that sulfated steroids can act as allosteric modulators of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. nih.govwikipedia.org For instance, pregnenolone (B344588) sulfate and dehydroepiandrosterone (DHEA) sulfate are known to have antagonistic properties at the GABA-A receptor. nih.govwikipedia.org While direct studies on this compound are limited, its unsulfated form, corticosterone, has been shown to rapidly reduce GABA-mediated chloride flux in rat cortical microsacs, indicating a non-genomic modulatory role. researchgate.net This suggests that this compound could potentially exert similar rapid, membrane-level effects on neuronal excitability. nih.govresearchgate.net

Other Membrane Receptors: Rapid, non-genomic effects of corticosterone have been observed that are independent of GR activation and protein synthesis, suggesting the involvement of specific, yet-to-be-fully-characterized membrane receptors (mGR) or other signaling pathways. nih.govfrontiersin.org These actions can trigger downstream signaling cascades, such as those involving protein kinase C (PKC). nih.gov A G-protein coupled receptor has been identified that binds DHEA and is antagonized by corticosterone, indicating that some non-genomic effects of glucocorticoids could occur through interactions with receptors for other neurosteroids. nih.gov

Analytical Methodologies for Research and Quantification of Corticosterone Sulfate

Chromatographic Separation Techniques

Chromatography is an essential first step in the analysis of corticosterone (B1669441) sulfate (B86663), serving to isolate it from other structurally similar steroids and interfering substances present in biological samples. This separation is critical for accurate quantification and is typically achieved using liquid or gas chromatography.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most widely employed technique for the analysis of corticosterone sulfate and other steroid conjugates. mdpi.comnih.govmedrxiv.org LC methods offer the significant advantage of analyzing these compounds in their intact, conjugated form, eliminating the need for chemical or enzymatic hydrolysis which can introduce variability. nih.gov

Reverse-phase chromatography is the most common LC mode used for steroid analysis. In this approach, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. medrxiv.orgnatureblink.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of steroids with varying polarities in a single run. medrxiv.orgnatureblink.comcreative-proteomics.com

The choice of column and mobile phase composition is critical for achieving good chromatographic resolution. For instance, a study developing a method for corticosterone quantification in mouse urine compared Kinetex C18 and C8 columns to optimize separation. mdpi.com Another study utilized a Zorbax Eclipse XDB C18 column with a methanol-water-acetic acid mobile phase for the separation of corticosterone metabolites. natureblink.com The inclusion of additives like formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase can improve peak shape and ionization efficiency in subsequent mass spectrometric detection. nih.govnih.gov

Micellar liquid chromatography (MLC) has also been explored as a cost-effective alternative to conventional HPLC for the analysis of corticosteroids like cortisol and cortisone (B1669442), using surfactants like sodium dodecyl sulphate (SDS) in the mobile phase. oup.com

Here is an interactive data table summarizing various LC methods used for the analysis of corticosterone and related compounds:

Interactive Table 1: Examples of Liquid Chromatography Methods for Corticosteroid Analysis| Analyte(s) | LC System | Column | Mobile Phase | Application | Reference |

|---|---|---|---|---|---|

| Corticosterone | Agilent Infinity 1260 HPLC | Kinetex C18 | Methanol/Water | Mouse Urine | mdpi.com |

| Corticosterone Metabolites | Not Specified | Zorbax Eclipse XDB C18 | Methanol/Water/Acetic Acid | Avian Intestines | natureblink.com |

| 10 Corticosteroids | Not Specified | Not Specified | Not Specified | Human Adrenal Vein Serum | nih.gov |

| Cortisol, Cortisone, DHEAS | Not Specified | Reversed-phase C18 | Methanol/Deionized Water with Formic Acid | Human Hair | nih.gov |

| Corticosterone | Acquity UPLC | Not Specified | Gradient suitable for corticosterone | Rodent Blood | creative-proteomics.com |

| Cortisol, Cortisone | Not Specified | Hypersil C18 | 18mM SDS and 8.3% Tetrahydrofuran | Human Urine | oup.com |

While less common for the direct analysis of sulfated steroids due to their low volatility, gas chromatography (GC) has been a cornerstone of steroid analysis for decades, particularly when coupled with mass spectrometry (GC-MS). nih.govnagoya-u.ac.jpuniroma1.it For the analysis of corticosterone and its metabolites by GC, a derivatization step is typically required to increase their volatility and thermal stability. nagoya-u.ac.jpnih.gov This often involves converting hydroxyl and keto groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or pentafluorobenzyl oxime (PFBO)-TMS derivatives. nagoya-u.ac.jpnih.gov

Historically, the thermal instability of corticosteroids containing a 17α, 21-dihydroxy-20-keto structure posed a challenge for GC analysis, as they would undergo intramolecular elimination of the side chain upon vaporization. nagoya-u.ac.jp However, with appropriate derivatization, these issues can be overcome. A highly sensitive method for quantifying corticosterone in rat and mouse plasma was developed using GC-MS after derivatization to form PFBO-TMS derivatives. nih.gov

Recent studies have also explored the direct analysis of non-hydrolyzed sulfated steroids by GC-MS, which offers higher structural elucidating power compared to LC-MS. sci-hub.se This approach involves studying the degradation products formed during the analysis.

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is the preferred detection method for this compound due to its exceptional sensitivity and specificity, allowing for the accurate identification and quantification of the analyte even at low concentrations in complex biological matrices.

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of this compound and other steroid conjugates when coupled with liquid chromatography (LC-MS). natureblink.commdpi.com ESI is a soft ionization technique that allows for the transfer of intact, non-volatile, and thermally labile molecules like sulfated steroids from the liquid phase into the gas phase as ions, with minimal fragmentation.

For sulfated steroids, ESI is typically performed in negative ion mode. rsc.orgnih.gov The sulfate group readily loses a proton to form a negatively charged molecular ion [M-H]⁻, which is then detected by the mass spectrometer. rsc.orgnih.gov This inherent negative charge makes sulfated steroids particularly amenable to negative ion ESI, often resulting in high sensitivity. The analysis of cortisone-21-sulfate in negative ion mode shows a prominent [M-H]⁻ ion at m/z 439. rsc.org While positive ion mode can also be used for corticosteroids, it may lead to the formation of quasi-molecular ion adducts. natureblink.com

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is crucial for the definitive identification and quantification of this compound. mdpi.comnih.govmedrxiv.org In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. rsc.org This process generates a characteristic fragmentation pattern that is unique to the analyte, allowing for its unambiguous identification even in the presence of isobaric interferences. nih.gov

High-resolution accurate mass spectrometry (HRMS) offers the ability to measure the mass of an ion with very high precision. mdpi.comoup.com This allows for the determination of the elemental composition of the detected ions, further increasing the confidence in compound identification. nih.gov When coupled with LC, HRMS is a powerful tool for both targeted quantification and untargeted metabolomics studies involving steroid sulfates. oup.comanu.edu.au A study on the quantification of corticosterone in mouse plasma utilized a quadrupole time-of-flight (Q-TOF) mass spectrometer, a type of HRMS instrument. oup.com

For targeted quantification of this compound, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are commonly employed. nih.govresearchgate.net In SIM, the mass spectrometer is set to monitor only a few specific m/z values corresponding to the ion(s) of interest, which significantly increases sensitivity by maximizing the signal-to-noise ratio. nih.govnih.gov A GC-MS method for corticosterone in rat and mouse plasma utilized SIM to detect specific ions of the derivatized analyte. nih.gov

MRM is the gold standard for quantification in tandem mass spectrometry. mdpi.comresearchgate.net It involves monitoring a specific precursor-to-product ion transition. The high specificity of MRM allows for accurate quantification even in complex matrices with high background noise. mdpi.comresearchgate.net

Data-dependent acquisition (DDA) is a strategy used in untargeted and discovery-based metabolomics. anu.edu.aunih.gov In a DDA experiment, the mass spectrometer performs a full scan to detect all ions present. Then, based on predefined criteria (e.g., intensity), the most abundant ions are automatically selected for fragmentation and MS/MS analysis. nih.gov This allows for the identification of a wide range of compounds in a sample without prior knowledge of their presence.

Sample Preparation and Derivatization for Analysis

The accurate quantification of this compound in biological matrices necessitates meticulous sample preparation to isolate the analyte, remove interferences, and prepare it for instrumental analysis. The conjugated nature of this compound often requires a deconjugation step to measure the total corticosterone concentration.

Extraction Protocols (Solid Phase Extraction, Liquid-Liquid Extraction)

The initial step in analyzing this compound from biological samples like serum, plasma, urine, or tissue is the extraction of the analyte from the complex matrix. creative-proteomics.com The two most common techniques employed for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). creative-proteomics.comsciex.com

Liquid-Liquid Extraction (LLE) is a traditional method based on the differential solubility of the analyte in two immiscible liquid phases. researchgate.net For steroid analysis, a common approach involves mixing the aqueous biological sample with an organic solvent such as diethyl ether or tert-butylmethyl ether (TBME). frontiersin.orgmedrxiv.org The steroids, being more soluble in the organic phase, are separated from the aqueous layer which contains salts, proteins, and other polar interferences. The organic phase is then collected and evaporated to concentrate the analyte before reconstitution in a suitable solvent for analysis. frontiersin.org While effective, LLE can be labor-intensive and may sometimes result in lower recovery rates for certain compounds. creative-proteomics.com

Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers higher efficiency, better reproducibility, and the ability to concentrate the analyte while effectively removing interferences. creative-proteomics.comphenomenex.com SPE utilizes a solid sorbent material packed into a cartridge or a 96-well plate, through which the liquid sample is passed. nih.govnih.gov The choice of sorbent is critical and depends on the properties of the analyte and the matrix. For corticosterone and its sulfate, reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) are frequently employed. nih.govnih.govnih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the retained analyte with a strong organic solvent like methanol or acetonitrile. frontiersin.orgnih.gov Online SPE systems directly couple the extraction process to the analytical instrument, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, allowing for high-throughput and automated analysis. nih.gov

The selection between LLE and SPE depends on the specific requirements of the assay, including the sample volume, the required level of cleanliness, and the desired throughput. creative-proteomics.com Often, a combination of methods, such as protein precipitation followed by SPE or LLE, is used to achieve optimal sample purity. sciex.comnih.gov

Enzymatic Hydrolysis for Deconjugation

Corticosterone in biological fluids exists in both its free form and as conjugated metabolites, primarily this compound and corticosterone glucuronide. mdpi.comresearchgate.net To quantify the total amount of corticosterone, a deconjugation step is required to cleave the sulfate or glucuronide group from the steroid backbone. nih.gov This is typically achieved through enzymatic hydrolysis. nih.gov

The process involves incubating the sample extract with specific enzymes. Arylsulfatase (or sulfatase) is used to hydrolyze sulfate conjugates, while β-glucuronidase is used for glucuronide conjugates. researchgate.netimcstips.com Often, a preparation from Helix pomatia (the Roman snail) is used, as it contains both sulfatase and glucuronidase activity, allowing for the simultaneous hydrolysis of both types of conjugates. kcl.ac.uk However, purified enzymes, such as arylsulfatase from Pseudomonas aeruginosa, can be employed for more specific and mild hydrolysis of steroid sulfates. imcstips.com

The efficiency of the hydrolysis reaction depends on factors such as enzyme concentration, incubation time, temperature, and pH. mdpi.comimcstips.com Following hydrolysis, the now-unconjugated steroid is typically re-extracted to remove the enzyme and other reaction components before analysis. nih.gov This deconjugation step is crucial for obtaining a comprehensive profile of steroid metabolism and for accurate total corticosterone measurement. nih.gov

Derivatization for Enhanced Detection

For certain analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or LC-MS/MS, derivatization of the corticosterone molecule can significantly enhance detection sensitivity and specificity. encyclopedia.pubresearchgate.net Derivatization involves a chemical reaction that attaches a new functional group to the analyte, improving its physicochemical properties for analysis. rsc.org

The primary goals of derivatization in steroid analysis are to:

Increase Ionization Efficiency: For LC-MS/MS, many neutral steroids have low ionization efficiency in electrospray ionization (ESI) sources. researchgate.netrsc.org Attaching a readily ionizable or permanently charged group can dramatically improve the signal response, leading to lower detection limits. researchgate.netjst.go.jp

Introduce a Fluorophore: For HPLC-FLD, derivatization can be used to attach a fluorescent tag to the non-fluorescent steroid molecule, enabling highly sensitive detection. encyclopedia.pub Reagents like dansyl hydrazine (B178648) have been used to derivatize the carbonyl group of corticosteroids, rendering them fluorescent. encyclopedia.pub

Improve Chromatographic Properties: Derivatization can alter the polarity and shape of the molecule, which may lead to better separation from interfering compounds during chromatography. nih.gov

While derivatization can be a powerful tool, it adds an extra step to the sample preparation workflow and requires careful optimization to ensure the reaction is complete and reproducible. nih.gov The choice of derivatization reagent depends on the functional groups present on the steroid and the specific analytical platform being used. rsc.org

Quantitative Analysis and Validation Parameters

The development of a robust and reliable analytical method for this compound requires rigorous validation to ensure the accuracy, precision, and sensitivity of the results. The validation process assesses several key parameters according to established guidelines. analis.com.my

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. ingentaconnect.com This is determined by analyzing a series of calibration standards at different known concentrations. medrxiv.org The data is typically plotted as a calibration curve, and a linear regression analysis is performed. A high coefficient of determination (R²) value, generally >0.99, indicates good linearity. medrxiv.orgingentaconnect.com For corticosterone, methods have demonstrated linearity across wide concentration ranges, such as 1–5000 fmol/µL in mouse urine and 40 pg/mL–40 ng/mL in human serum. medrxiv.orgmdpi.com

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy. nih.gov It is often calculated based on the signal-to-noise ratio (S/N), typically defined as the concentration that produces a signal three times the noise level (S/N > 3). creative-proteomics.comnih.gov

Limit of Quantification (LOQ) represents the lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. tandfonline.com The LOQ is a critical parameter for clinical and research applications where low concentrations of the hormone are expected. It is commonly defined as the concentration yielding a signal-to-noise ratio of 10 (S/N > 10) or as the lowest concentration on the calibration curve that can be determined with a coefficient of variation (CV) of ≤ 20%. creative-proteomics.comnih.govtandfonline.com For corticosterone, reported LOQs vary depending on the matrix and analytical method, with values such as 0.823 fmol/µL in mouse urine and 10 pg/mg in nail clippings having been established. mdpi.comnih.gov

Precision and Recovery Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. analis.com.my It is usually expressed as the percentage coefficient of variation (%CV). Precision is assessed at two levels:

Intra-assay precision (within-run repeatability): Measures the precision within a single analytical run, determined by analyzing replicates of a sample on the same day. analis.com.my

Inter-assay precision (between-run reproducibility): Measures the precision across different analytical runs, determined by analyzing the same sample on different days. analis.com.my For corticosterone analysis, methods typically demonstrate excellent precision, with intra- and inter-day CVs often below 10-15%. mdpi.comnih.gov

Recovery is a measure of the efficiency of the entire analytical procedure, particularly the sample extraction steps. analis.com.my It is determined by comparing the analytical response of an analyte in a sample that has been subjected to the full extraction process with the response of a standard of the same concentration that has not been extracted. analis.com.my High and consistent recovery is essential for accurate quantification. For corticosterone, recovery rates are generally expected to be high, with many methods reporting recoveries in the range of 90-110%. mdpi.comnih.govresearchgate.net For instance, a method for corticosterone in mouse urine reported recoveries of 90.4–110.6%. mdpi.com

Use of Internal Standards for Accurate Quantification

The accurate quantification of this compound in complex biological samples is critically dependent on the use of internal standards. These standards are essential for correcting variability inherent in the analytical process, including sample loss during extraction and fluctuations in instrument response. nih.gov The most effective and widely used methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on internal standards to ensure precision and accuracy. rsc.orgnih.gov

The ideal internal standard is a stable, isotopically labeled version of the analyte. For this compound, deuterated analogs such as corticosterone-d8 are often employed. mdpi.com These labeled standards have nearly identical chemical and physical properties to the endogenous compound, meaning they behave similarly during sample preparation, chromatographic separation, and mass spectrometric detection. rsc.org This co-elution and similar ionization behavior allow for reliable correction of matrix effects—the suppression or enhancement of the analyte signal by other components in the sample—and procedural losses. nih.govrsc.org